{5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol
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Overview
Description
{5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with imidazole precursors in the presence of a base. The reaction conditions often include solvents such as dimethyl sulfoxide or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce halogenated or aminated derivatives .
Scientific Research Applications
Chemistry
In chemistry, {5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery and development .
Industry
In industry, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit various industrial applications .
Mechanism of Action
The mechanism of action of {5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: This compound features a similar fused ring system but with a pyrazine moiety instead of an imidazole.
Pyrrolo[2,3-d]pyrimidine: This compound has a pyrimidine ring fused to the pyrrole ring, leading to distinct pharmacological properties and applications.
Imidazo[1,2-a]pyridine: This compound contains a pyridine ring fused to an imidazole ring and is used in various pharmaceutical applications.
Uniqueness
{5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol is unique due to its specific ring structure and the presence of a hydroxyl group, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
2090447-60-0 |
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Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol |
InChI |
InChI=1S/C7H10N2O/c10-5-6-1-3-9-4-2-8-7(6)9/h2,4,6,10H,1,3,5H2 |
InChI Key |
SAMATAYOGGEBQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CN=C2C1CO |
Purity |
95 |
Origin of Product |
United States |
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